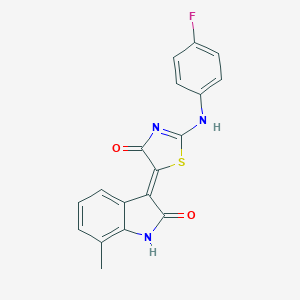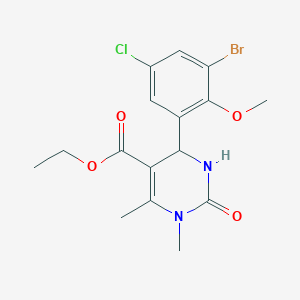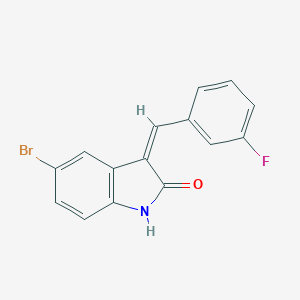
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one is a synthetic compound that belongs to the family of thiazole derivatives. It has gained significant attention in recent years due to its diverse pharmacological properties. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of protein kinase B, which is involved in the regulation of cell survival and proliferation. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and inflammation.
Biochemical and Physiological Effects
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one in lab experiments is its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and safety. Additionally, further studies are needed to investigate its potential use in combination therapy with other anticancer agents.
Métodos De Síntesis
The synthesis of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline, 7-methyl-1H-indole-2,3-dione, and rhodanine in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions. The yield of the reaction is improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its anti-tuberculosis activity.
Propiedades
Nombre del producto |
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C18H12FN3O2S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H12FN3O2S/c1-9-3-2-4-12-13(16(23)21-14(9)12)15-17(24)22-18(25-15)20-11-7-5-10(19)6-8-11/h2-8H,1H3,(H,21,23)(H,20,22,24)/b15-13- |
Clave InChI |
GTUPJBBTWAEKQD-SQFISAMPSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)/C(=C/3\C(=O)N=C(S3)NC4=CC=C(C=C4)F)/C(=O)N2 |
SMILES |
CC1=CC=CC2=C1NC(=O)C2=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-2-[[2-(cyanomethoxy)phenyl]methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307751.png)
![2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307752.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307758.png)
![7-Acetyl-3-(allylsulfanyl)-6-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307759.png)

![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B307762.png)
![5,7-dibromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B307763.png)
![3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307765.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B307772.png)

![methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307774.png)
![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)